

Application Notes & Protocols for the Quantification of 3-(4-Chlorobutyl)oxolane

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Compound of Interest

Compound Name: 3-(4-Chlorobutyl)oxolane

Cat. No.: B15253621

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative analysis of **3-(4-Chlorobutyl)oxolane** in pharmaceutical matrices. The protocols described are based on established principles of gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography-mass spectrometry (HPLC-MS), offering robust and sensitive quantification.

Introduction

3-(4-Chlorobutyl)oxolane is a substituted cyclic ether that may arise as an intermediate, impurity, or degradation product in pharmaceutical manufacturing.[1] Accurate quantification of such compounds is critical for ensuring the quality, safety, and efficacy of drug substances and products, in line with regulatory guidelines such as those from the International Council for Harmonisation (ICH).[2][3][4] Due to its chemical structure, which includes a cyclic ether and an alkyl halide, **3-(4-Chlorobutyl)oxolane** is amenable to analysis by both GC-MS and HPLC-MS. The selection of the appropriate technique depends on the sample matrix, required sensitivity, and the physicochemical properties of the analyte. Ethers are generally polar molecules, and the presence of the alkyl chloride may impart sufficient volatility for GC analysis.[5][6][7] Alkyl halides can be analyzed by GC-MS, which is a common technique for potential genotoxic impurities.[8][9][10]

Physicochemical Properties

A summary of the predicted and known physicochemical properties of **3-(4-Chlorobutyl)oxolane** and related structures is presented in Table 1. These properties inform the selection of analytical techniques and the development of methods. For instance, the predicted boiling point of a similar compound, 3-(4-Chlorobutyl)indole-5-carbonitrile, is 448.1°C, suggesting that GC analysis of **3-(4-Chlorobutyl)oxolane** should be feasible.^[11] The compound's polarity, a characteristic of ethers, makes it suitable for reversed-phase HPLC.^[5] As the molecule lacks a significant UV chromophore, mass spectrometric detection is the most appropriate choice for both GC and HPLC.^{[12][13][14][15][16]}

Table 1: Physicochemical Properties of **3-(4-Chlorobutyl)oxolane** and Related Compounds

Property	Value/Information	Reference
Molecular Formula	C ₈ H ₁₅ ClO	N/A
Molecular Weight	162.66 g/mol	N/A
Boiling Point	Predicted to be in the range of 150-250°C	^[17]
Polarity	Moderately polar	^[5]
UV Absorbance	Expected to be low due to the absence of a strong chromophore	^{[12][13]}

Analytical Methods

Two primary methods are proposed for the quantification of **3-(4-Chlorobutyl)oxolane**: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS).

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive and selective technique well-suited for the analysis of volatile and semi-volatile organic compounds.^{[9][18]}

a. Sample Preparation:

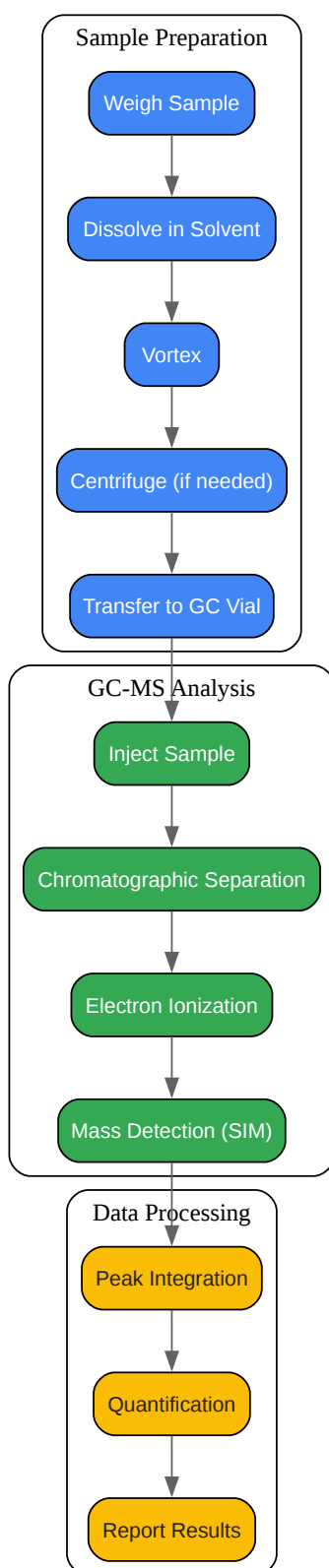
- Accurately weigh approximately 50 mg of the drug substance or product.
- Dissolve the sample in 10 mL of a suitable organic solvent (e.g., Dichloromethane, Ethyl Acetate).
- Vortex for 2 minutes to ensure complete dissolution.
- If necessary, centrifuge the sample at 4000 rpm for 10 minutes to pellet any insoluble excipients.
- Transfer the supernatant to a GC vial for analysis.

b. Instrumentation and Conditions:

Table 2: GC-MS Instrumental Parameters

Parameter	Setting
Gas Chromatograph	
Column	DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent
Carrier Gas	Helium at a constant flow of 1.0 mL/min
Inlet Temperature	250°C
Injection Volume	1 µL
Injection Mode	Splitless
Oven Temperature Program	Initial: 60°C (hold for 2 min) Ramp: 15°C/min to 280°C (hold for 5 min)
Mass Spectrometer	
Ionization Mode	Electron Ionization (EI) at 70 eV
Source Temperature	230°C
Quadrupole Temperature	150°C
Acquisition Mode	Selected Ion Monitoring (SIM)
Quantifier Ion	m/z (To be determined from a full scan of a standard)
Qualifier Ions	m/z (To be determined from a full scan of a standard)

c. Method Validation: The method should be validated according to ICH guidelines, assessing parameters such as specificity, linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision.[\[19\]](#)[\[2\]](#)[\[4\]](#)[\[20\]](#)



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Caption: Workflow for GC-MS analysis of **3-(4-Chlorobutyl)oxolane**.

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)

HPLC-MS is a versatile technique suitable for a wide range of compounds, including those that are less volatile or thermally labile.^{[14][15]}

a. Sample Preparation:

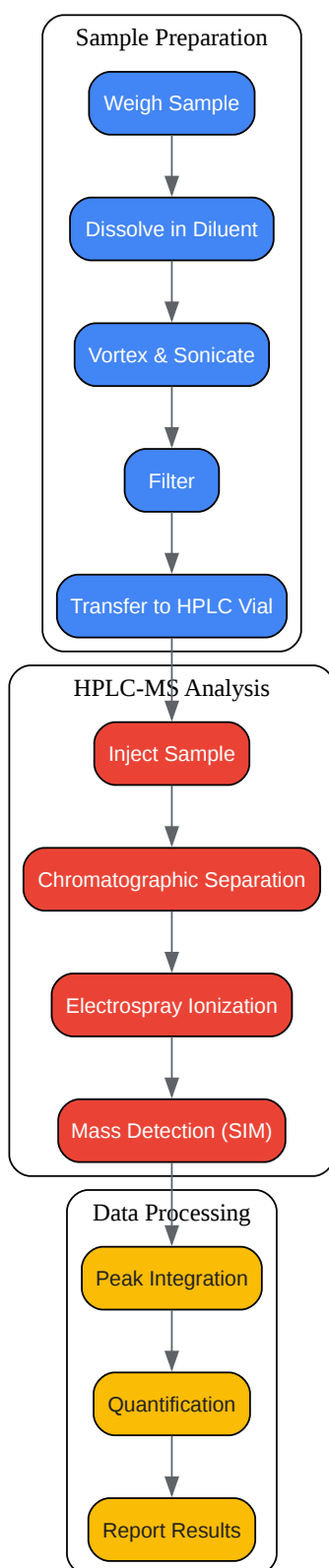
- Accurately weigh approximately 10 mg of the drug substance or product.
- Dissolve the sample in 10 mL of a diluent (e.g., 50:50 Acetonitrile:Water).
- Vortex for 2 minutes and sonicate for 5 minutes to ensure complete dissolution.
- Filter the solution through a 0.22 µm syringe filter into an HPLC vial.

b. Instrumentation and Conditions:

Table 3: HPLC-MS Instrumental Parameters

Parameter	Setting
HPLC System	
Column	C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm)
Mobile Phase A	0.1% Formic Acid in Water
Mobile Phase B	0.1% Formic Acid in Acetonitrile
Gradient	0-1 min: 5% B 1-8 min: 5-95% B 8-10 min: 95% B 10.1-12 min: 5% B
Flow Rate	0.4 mL/min
Column Temperature	40°C
Injection Volume	5 µL
Mass Spectrometer	
Ionization Mode	Electrospray Ionization (ESI), Positive Mode
Capillary Voltage	3.5 kV
Source Temperature	120°C
Desolvation Temperature	350°C
Desolvation Gas Flow	800 L/hr
Acquisition Mode	Selected Ion Monitoring (SIM)
Quantifier Ion	[M+H] ⁺
Qualifier Ions	To be determined from a full scan of a standard

c. Method Validation: The method should be validated according to ICH guidelines, assessing parameters such as specificity, linearity, LOD, LOQ, accuracy, and precision.[\[19\]](#)[\[2\]](#)[\[4\]](#)[\[20\]](#)



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Caption: Workflow for HPLC-MS analysis of **3-(4-Chlorobutyl)oxolane**.

Quantitative Data Summary

The following table summarizes the expected quantitative performance of the proposed analytical methods. These values are typical for trace-level impurity analysis in the pharmaceutical industry and should be confirmed during method validation.^{[21][22]}

Table 4: Summary of Quantitative Data

Parameter	GC-MS	HPLC-MS
Retention Time (min)	Analyte-specific, to be determined	Analyte-specific, to be determined
Linearity (r^2)	≥ 0.995	≥ 0.995
Range	1 - 25 ppm	1 - 25 ppm
Limit of Detection (LOD)	~0.5 ppm	~0.5 ppm
Limit of Quantification (LOQ)	~1.5 ppm	~1.5 ppm
Accuracy (% Recovery)	80 - 120%	80 - 120%
Precision (% RSD)	$\leq 15\%$ at LOQ	$\leq 15\%$ at LOQ

Conclusion

The GC-MS and HPLC-MS methods detailed in these application notes provide robust and sensitive approaches for the quantification of **3-(4-Chlorobutyl)oxolane**. The choice between the two techniques will depend on the specific requirements of the analysis, including the nature of the sample matrix and the availability of instrumentation. Proper sample preparation and method validation are crucial for obtaining accurate and reliable results.^{[23][24][25]} These protocols serve as a comprehensive guide for researchers, scientists, and drug development professionals involved in the quality control of pharmaceutical products.

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